molecular formula C24H37N3 B4959177 N'-[3-(dimethylamino)propyl]-N'-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N'-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B4959177
M. Wt: 367.6 g/mol
InChI Key: FDEJOQUBDWWSFF-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C10H25N3. This compound is known for its unique structure, which includes both dimethylamino and diphenylethyl groups. It is used in various scientific and industrial applications due to its versatile chemical properties.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N'-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3/c1-25(2)17-11-19-27(20-12-18-26(3)4)21-24(22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-10,13-16,24H,11-12,17-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEJOQUBDWWSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 1,3-propanediamine with dimethylamine and diphenylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine is scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives[][3].

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The dimethylamino and diphenylethyl groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of receptor signaling, and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,3-propanediamine: Similar in structure but lacks the diphenylethyl group.

    N,N-Dimethylaminopropylamine: Contains the dimethylamino group but differs in the overall structure.

    Diphenylethylamine: Contains the diphenylethyl group but lacks the dimethylamino and propylamine components.

Uniqueness

N’-[3-(dimethylamino)propyl]-N’-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine is unique due to its combination of dimethylamino and diphenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

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